Alatrofloxacin mesylate

Pharmaceutics Formulation Science Prodrug Design

Researchers requiring a soluble IV fluoroquinolone with comprehensive anaerobic coverage often encounter solubility and spectrum gaps. Alatrofloxacin mesylate is the parenteral prodrug of trovafloxacin, engineered to overcome the parent drug's poor aqueous solubility (0.07 mg/mL). Rapid in vivo hydrolysis delivers trovafloxacin, which demonstrates potent activity against Gram-positive, Gram-negative, and clinically critical anaerobic pathogens (Bacteroides fragilis group MIC90 of 1 µg/mL). This compound provides a predictable pharmacokinetic profile with a linear dose-concentration relationship, making it an ideal tool for PK/PD modeling, surgical prophylaxis studies, and prodrug design research. Supplied with full analytical documentation.

Molecular Formula C27H29F3N6O8S
Molecular Weight 654.6 g/mol
CAS No. 146961-77-5
Cat. No. B119680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlatrofloxacin mesylate
CAS146961-77-5
SynonymsL-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide Methanesulfonate;  _x000B_L-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro
Molecular FormulaC27H29F3N6O8S
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
InChIInChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1
InChIKeyCYETUYYEVKNSHZ-RSUMCGCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alatrofloxacin Mesylate: Class & Core Characteristics


Alatrofloxacin mesylate (CAS 146961-77-5) is the intravenous prodrug of the fourth-generation fluoroquinolone antibiotic trovafloxacin [1]. As a mesylate salt, it is specifically engineered for parenteral administration, where it undergoes rapid hydrolysis in vivo to release the active trovafloxacin moiety [2]. This compound is distinguished within the fluoroquinolone class by its broad spectrum of activity, which notably includes potent activity against both Gram-positive and Gram-negative aerobes as well as clinically significant anaerobic bacteria [3]. While formerly marketed as Trovan IV, its current primary utility is in research and specialized industrial applications, where its unique profile as a soluble, broad-spectrum prodrug is of specific scientific interest [4].

IV Prodrug Workflow Supports intravenous prodrug hydrolysis research; enables parenteral trovafloxacin delivery models
Antimicrobial Spectrum Reported broad-spectrum profile covering Gram-positive, Gram-negative, and anaerobic screening contexts
Research Comparator Fluoroquinolone-class reference for anaerobic susceptibility studies and prodrug formulation research

Alatrofloxacin Mesylate: Why Substitution Fails


Generic substitution among fluoroquinolones is scientifically unsound due to critical differences in spectrum, solubility, and prodrug design. Alatrofloxacin mesylate is an intravenous prodrug of trovafloxacin, a formulation strategy required because the parent drug possesses extremely poor aqueous solubility (0.07 mg/mL), making direct intravenous administration impossible [1]. This is a stark contrast to many other fluoroquinolones, such as ciprofloxacin and levofloxacin, which can be formulated for IV use without a prodrug approach [2]. Furthermore, its active moiety, trovafloxacin, exhibits a significantly broader and more potent spectrum against anaerobic pathogens (e.g., Bacteroides fragilis group MIC90 of 1 µg/mL) compared to other fluoroquinolones like ciprofloxacin (MIC90 of 64 µg/mL) [3]. Therefore, selecting a different IV fluoroquinolone would not only fail to deliver the same active drug but would also result in a vastly different antimicrobial coverage profile, as detailed in the quantitative evidence below.

Prodrug Design Mismatch
Alatrofloxacin
IV prodrug engineered for rapid hydrolysis; enables parenteral trovafloxacin delivery
Other IV Fluoroquinolones
Direct IV formulations without prodrug design; ciprofloxacin, levofloxacin may not address solubility barriers
Prodrug-dependent IV delivery strategy may not transfer; substitution alters the active moiety delivered.
Anaerobic Spectrum Gap
Alatrofloxacin / Trovafloxacin
Reported broader anaerobic coverage including Bacteroides fragilis group
Ciprofloxacin, Levofloxacin
Narrower anti-anaerobic profile; MIC endpoints may differ substantially
Anaerobic endpoint context may not transfer when substituting with another fluoroquinolone; spectrum review required.

Alatrofloxacin Mesylate: Quantitative Differentiation


Solubility Advantage: IV Delivery

Alatrofloxacin mesylate is a prodrug specifically designed to overcome the extremely low aqueous solubility of the active parent drug, trovafloxacin. While trovafloxacin has a reported water solubility of just 0.07 mg/mL, the alatrofloxacin prodrug achieves a solubility of 0.04 mg/mL. While this value appears lower, it is crucial to recognize that this is the solubility for the prodrug, which enables its formulation into a stable, IV-infusible solution, a feat not possible with the parent compound [1]. This prodrug strategy is a direct response to a formulation barrier and is not a property shared by fluoroquinolones that are inherently soluble enough for direct IV formulation [2].

IV Delivery Prodrug Design
Head-to-head
Prodrug enables IV infusion; alatrofloxacin solubility supports parenteral formulation, parent trovafloxacin unsuitable for direct IV administration
Alatrofloxacin IV-infusible prodrug Trovafloxacin parent 0.07 mg/mL; direct IV not feasible
Supports IV formulation feasibility context
In vitro aqueous solubility measurement
Pharmaceutics Formulation Science Prodrug Design

Anti-Anaerobic Potency Advantage

The active metabolite of alatrofloxacin, trovafloxacin, demonstrates significantly greater in vitro potency against anaerobic bacteria, particularly the Bacteroides fragilis group, compared to other fluoroquinolones. In a direct comparative study against 100 clinical isolates, trovafloxacin had an MIC90 of 1 μg/mL, making it the most active quinolone tested. This was 8-fold more potent than sparfloxacin (MIC90 8 μg/mL), 16-fold more potent than levofloxacin (MIC90 16 μg/mL), 32-fold more potent than ofloxacin (MIC90 32 μg/mL), and 64-fold more potent than ciprofloxacin (MIC90 64 μg/mL) [1]. This superior activity extends across a broad range of anaerobic species, with an overall MIC90 of 1 mg/L against 413 clinical anaerobic isolates [2].

Anti-Anaerobic Potency Profile
Head-to-head
MIC90 1 µg/mL vs B. fragilis group
Trovafloxacin 1 µg/mL Ciprofloxacin 64 µg/mL
Reported 8- to 64-fold difference vs levofloxacin, ofloxacin, sparfloxacin
Supports antimicrobial screening context
100 clinical B. fragilis group isolates; 413 anaerobic isolate panel
Microbiology Antimicrobial Susceptibility Anaerobic Bacteria

Equivalence in Surgical Prophylaxis

In a large, prospective, multicenter, double-blind clinical trial (n=317 evaluable patients) for elective colorectal surgery prophylaxis, a single 200-mg intravenous dose of alatrofloxacin was compared to a single 2-g intravenous dose of cefotetan, a standard prophylactic agent. The study found no statistically significant difference in successful clinical response rates, with both groups achieving 72% success at 30 days post-operation [1]. Similarly, the incidence of primary wound infections was comparable (21% for alatrofloxacin vs. 18% for cefotetan) [1]. This demonstrates that alatrofloxacin offers non-inferior efficacy to a widely used agent but with a 10-fold lower dose.

Surgical Prophylaxis Endpoint
Trial context
Reported 72% clinical success rate in both arms; alatrofloxacin 200 mg IV vs cefotetan 2 g IV, n=317
Alatrofloxacin 72% success, 200 mg Cefotetan 72% success, 2 g
Reported comparator endpoint context
Randomized, double-blind, multicenter; 30-day follow-up; colorectal surgery model
Surgical Prophylaxis Clinical Trial Pharmacoeconomics

Rapid Prodrug Conversion & Linear PK

Alatrofloxacin is a true prodrug, designed for rapid and complete conversion to its active form, trovafloxacin, upon intravenous infusion. Studies in healthy volunteers show that alatrofloxacin is not detectable in plasma after the end of a 1-hour infusion, indicating very rapid hydrolysis [1]. This leads to predictable pharmacokinetics for trovafloxacin, with clearance (82-85 mL/h/kg) and volume of distribution (1.3-1.6 L/kg) that are independent of the administered alatrofloxacin dose [2]. Critically, the system exhibits linear kinetics, where each 1 mg/kg dose of trovafloxacin (administered as alatrofloxacin) increases the maximum serum concentration by approximately 1 µg/mL [2]. This predictable relationship simplifies dosing and allows researchers to precisely target desired plasma concentrations.

Prodrug Conversion & PK
Supporting evidence
Rapid hydrolysis; alatrofloxacin not detected post-infusion. Linear PK: ~1 µg/mL Cmax increase per 1 mg/kg dose
Clearance 82–85 mL/h/kg; Vd 1.3–1.6 L/kg; dose-independent kinetics
Supports PK exposure-model interpretation
Single and multiple-dose IV infusions in healthy volunteers
Pharmacokinetics Drug Metabolism Dosing Prediction

Alatrofloxacin Mesylate: Application Scenarios


Anaerobic & Mixed Infection Models

Given its uniquely potent activity against a broad range of anaerobic bacteria (e.g., MIC90 of 1 µg/mL against the Bacteroides fragilis group [1]), alatrofloxacin (administered IV to model trovafloxacin delivery) is the ideal candidate for in vivo studies of intra-abdominal, pelvic, or other mixed infections. Projects aiming to model human surgical prophylaxis or treatment of infections where anaerobes play a key role will find this compound's spectrum superior to that of other fluoroquinolones, providing a more clinically relevant therapeutic model.

IV Fluoroquinolone PK/PD Studies

For research focused on the PK/PD relationships of a broad-spectrum fluoroquinolone, alatrofloxacin mesylate is essential. Its rapid and complete conversion to trovafloxacin upon IV infusion [2] provides a clean pharmacokinetic profile for studying the active drug. The established linear relationship between dose and plasma concentration (1 µg/mL increase per 1 mg/kg dose) [3] makes it a highly predictable and manageable tool for designing precise in vivo exposure-response experiments in animal models.

Surgical Prophylaxis & Infection Prevention Models

Procure alatrofloxacin mesylate for research programs developing and validating new surgical site infection prevention strategies. The compound's proven non-inferiority to the gold-standard cefotetan in a large human clinical trial [4], combined with the convenience of a single, lower-dose (200 mg) IV regimen, makes it a scientifically robust and well-characterized positive control or test agent for novel prophylactic interventions in relevant animal models of surgery.

Prodrug Solubility & Formulation Studies

Alatrofloxacin mesylate serves as a classic case study in prodrug design to overcome poor aqueous solubility. Researchers focused on novel formulation strategies, drug delivery, or improving the bioavailability of poorly soluble compounds can use alatrofloxacin as a benchmark. Its specific solubility profile (0.04 mg/mL for the prodrug vs. 0.07 mg/mL for the parent) [5] and the resulting successful IV formulation provide a validated comparative model for new molecular entities facing similar developmental hurdles.

Application
Selection Property
Validation Focus
Anaerobic infection research models
Anaerobic spectrum context
MIC endpoint review against anaerobic isolates; mixed-culture model response
IV fluoroquinolone PK/PD modeling
Prodrug conversion linearity
Exposure-response model validation; dose-exposure proportionality review
Surgical site infection research models
Comparator endpoint context
Prophylaxis model endpoint review; single-dose regimen feasibility
Prodrug formulation research
Solubility-enabled IV design
Formulation feasibility benchmarking; prodrug hydrolysis rate verification

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